![molecular formula C17H18O2 B577888 3'-(叔丁基)-[1,1'-联苯]-3-羧酸 CAS No. 1215206-04-4](/img/structure/B577888.png)

3'-(叔丁基)-[1,1'-联苯]-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

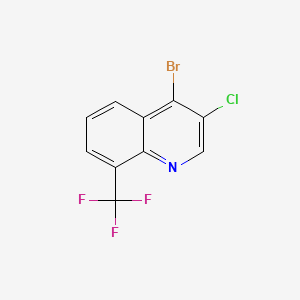

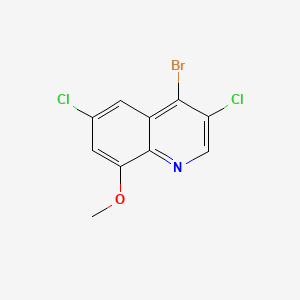

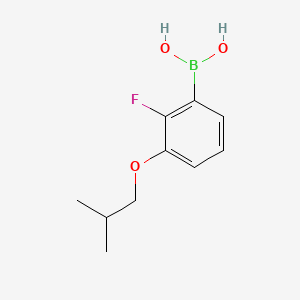

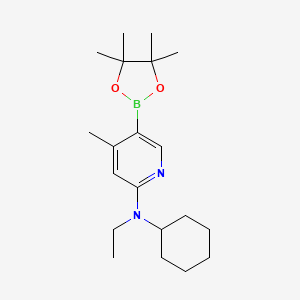

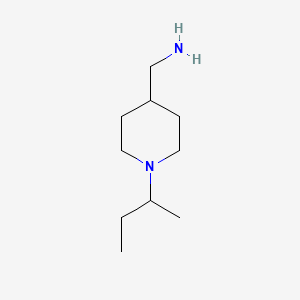

“3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound. The tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It is derived from either of the two isomers (n-butane and isobutane) of butane .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .Molecular Structure Analysis

The molecular structure of similar compounds like 3-Tert-Butyladipic Acid has been reported. It has a molecular formula of CHO, an average mass of 202.247 Da, and a Monoisotopic mass of 202.120514 Da .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-Tert-Butyladipic Acid is air-, moisture-, and thermally-stable and is highly soluble in a wide range of common organic solvents .科学研究应用

Medicinal Chemistry: Drug Synthesis

Biphenyl derivatives like 3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid are significant in medicinal chemistry. They serve as structural moieties in a wide range of compounds with pharmacological activities. These include drugs with antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, and antimalarial properties .

Organic Light-Emitting Diodes (OLEDs)

The biphenyl structure is used in the production of fluorescent layers for OLEDs. The electronic properties of biphenyl derivatives make them suitable for creating the light-emitting layers in these devices, which are crucial for display and lighting technologies .

Liquid Crystal Building Blocks

Due to their structural properties, biphenyl derivatives are used as building blocks for basic liquid crystals. These materials are essential for the display industry, particularly in devices requiring precise control of light polarization and transmission .

Agricultural Products

Some biphenyl derivatives are utilized in agriculture, where they may function as intermediates in the synthesis of products such as pesticides, herbicides, or growth regulators, contributing to crop protection and yield improvement .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Compounds with a biphenyl nucleus, like fenbufen and flurbiprofen, exhibit anti-inflammatory properties and are used as NSAIDs. These drugs are important for managing pain, fever, and inflammation in various medical conditions .

Asymmetric Synthesis Catalysts

Chiral biphenyl derivatives are used in asymmetric synthesis as ligands for catalysts. They can induce chirality in the synthesis of other compounds, which is vital for producing enantiomerically pure pharmaceuticals .

Organic Synthesis Intermediates

Biphenyl derivatives are intermediates in various organic synthesis reactions, including electrophilic substitution, metalation, and coupling reactions. These reactions are foundational in the synthesis of complex organic molecules .

Topical Retinoids

Derivatives of biphenyl are used in the synthesis of topical retinoids like adapalene, which is used primarily for treating acne vulgaris. These compounds have significant roles in dermatological treatments due to their anti-inflammatory and antibacterial properties .

安全和危害

属性

IUPAC Name |

3-(3-tert-butylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)15-9-5-7-13(11-15)12-6-4-8-14(10-12)16(18)19/h4-11H,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFSZLDSORYNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681774 |

Source

|

| Record name | 3'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

1215206-04-4 |

Source

|

| Record name | 3′-(1,1-Dimethylethyl)[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)

![2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine](/img/no-structure.png)